molecular formula C23H27ClFN3O B5602679 1-(2-chloro-4-fluorobenzyl)-N'-(mesitylmethylene)-4-piperidinecarbohydrazide

1-(2-chloro-4-fluorobenzyl)-N'-(mesitylmethylene)-4-piperidinecarbohydrazide

Cat. No.: B5602679
M. Wt: 415.9 g/mol
InChI Key: HXNMHSVHBRTQSE-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-fluorobenzyl)-N'-(mesitylmethylene)-4-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C23H27ClFN3O and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1826683 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into similar compounds, such as 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, highlights efforts in synthesizing molecules for in vivo studies related to neurological functions, specifically targeting acetylcholinesterase for potential therapeutic applications. This type of research demonstrates the interest in developing radiolabeled compounds for brain imaging and understanding neurological pathways and disorders (Lee et al., 2000).

Histone Deacetylase Inhibition

Studies on spiro[chromane-2,4′-piperidine] derivatives provide examples of chemical synthesis aimed at improving pharmacokinetic properties and in vivo antitumor activity, reflecting the potential of fluorobenzyl and related compounds in cancer research. These efforts are directed toward identifying and developing new histone deacetylase (HDAC) inhibitors, which are crucial for cancer therapy due to their role in regulating gene expression (Thaler et al., 2012).

Chemical Structure and Drug Development

Research on the structural determination of compounds like 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin indicates the importance of chemical structure analysis in the development of cytotoxic compounds for potential therapeutic use. This involves characterizing molecular structures to identify efficacious compounds against diseases such as cancer (Lagisetty et al., 2009).

Pharmacological Properties

Investigations into the pharmacological properties of specific ligands and their analogs, such as sila-analogues of σ ligands, shed light on the potential applications of fluorobenzyl-containing compounds in neuroscience. These studies aim to understand how modifications to chemical structures affect their affinity and selectivity toward central nervous system receptors, with implications for developing new therapeutic agents (Tacke et al., 2003).

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFN3O/c1-15-10-16(2)21(17(3)11-15)13-26-27-23(29)18-6-8-28(9-7-18)14-19-4-5-20(25)12-22(19)24/h4-5,10-13,18H,6-9,14H2,1-3H3,(H,27,29)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNMHSVHBRTQSE-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.